HIV-1 Integrase Strand Transfer Inhibition: Compound 8a vs. Its Ethyl Ester Prodrug Analog 7a
The free acid 8a (CAS 692756-07-3) inhibits HIV-1 integrase strand transfer (ST) with an IC50 of 0.09 μM, making it approximately 2.8‑fold more potent than its ethyl ester counterpart 7a (IC50 = 0.25 μM) in the same recombinant enzyme assay [1]. This differential highlight the essential role of the free carboxylic acid for metal chelation in the integrase active site. The assay was performed using recombinant HIV‑1 integrase and a 5'-end‑labeled 21‑mer double‑stranded DNA substrate, with IC50 values calculated from dose‑response curves after 60 minutes of incubation [1].
| Evidence Dimension | HIV-1 Integrase Strand Transfer IC50 |
|---|---|
| Target Compound Data | 0.09 μM (compound 8a, free acid) |
| Comparator Or Baseline | 0.25 μM (compound 7a, ethyl ester analog) |
| Quantified Difference | ~2.8‑fold improvement in potency for the free acid |
| Conditions | Recombinant HIV‑1 integrase strand transfer assay; 5'-end‑labeled 21‑mer dsDNA substrate; 60 min incubation. |
Why This Matters
This confirms that the free acid is the active pharmacophore; procurement of the ester analog 7a would not deliver equivalent target engagement, impacting experimental reproducibility in integrase‑focused screening campaigns.
- [1] Costi R, et al. J Med Chem. 2013;56(21):8588-8598. Table 1. View Source
